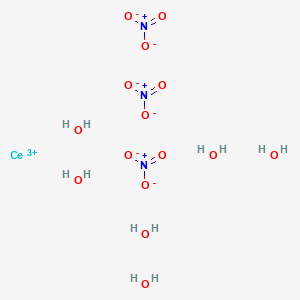
Cerium(III) nitrate hexahydrate
Cat. No. B077679
Key on ui cas rn:
10294-41-4
M. Wt: 221.14 g/mol
InChI Key: DHBGEZZULIYPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08273171B2
Procedure details


As an aluminum compound, a 2 mass % aqueous solution of aluminum chloride was prepared using 0.6 g of aluminum chloride hexahydrate. Further, a 2 mass % aqueous solution of cerium nitrate was prepared using 0.6 g of cerium (III) nitrate hexahydrate. These aqueous solutions were mixed to the suspension in the same manner as in Example 1 together with 8.0 g of a 1N aqueous solution of sodium hydroxide. The obtained filtered solid was washed and dried. Thus, a pearlescent pigment in which a layer containing hydroxides or hydrated oxides of cerium and aluminum is formed was obtained.


Name
cerium (III) nitrate hexahydrate
Quantity
0.6 g
Type
reactant
Reaction Step Three

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name

Identifiers


|
REACTION_CXSMILES
|
[Al:1].O.O.O.O.O.O.[Cl-:8].[Al+3].[Cl-].[Cl-].O.O.O.O.O.O.[N+:18]([O-:21])([O-:20])=[O:19].[Ce+3:22].[N+:23]([O-:26])([O-:25])=[O:24].[N+:27]([O-:30])([O-:29])=[O:28].[OH-].[Na+]>>[Cl-:8].[Al+3:1].[Cl-:8].[Cl-:8].[N+:18]([O-:21])([O-:20])=[O:19].[Ce+3:22].[N+:23]([O-:26])([O-:25])=[O:24].[N+:27]([O-:30])([O-:29])=[O:28].[Al:1] |f:1.2.3.4.5.6.7.8.9.10,11.12.13.14.15.16.17.18.19.20,21.22,23.24.25.26,27.28.29.30|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al]
|
Step Two
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
cerium (III) nitrate hexahydrate
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The obtained filtered solid
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thus, a pearlescent pigment in which a layer containing hydroxides or hydrated oxides of cerium
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Al]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08273171B2
Procedure details


As an aluminum compound, a 2 mass % aqueous solution of aluminum chloride was prepared using 0.6 g of aluminum chloride hexahydrate. Further, a 2 mass % aqueous solution of cerium nitrate was prepared using 0.6 g of cerium (III) nitrate hexahydrate. These aqueous solutions were mixed to the suspension in the same manner as in Example 1 together with 8.0 g of a 1N aqueous solution of sodium hydroxide. The obtained filtered solid was washed and dried. Thus, a pearlescent pigment in which a layer containing hydroxides or hydrated oxides of cerium and aluminum is formed was obtained.


Name
cerium (III) nitrate hexahydrate
Quantity
0.6 g
Type
reactant
Reaction Step Three

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name

Identifiers


|
REACTION_CXSMILES
|
[Al:1].O.O.O.O.O.O.[Cl-:8].[Al+3].[Cl-].[Cl-].O.O.O.O.O.O.[N+:18]([O-:21])([O-:20])=[O:19].[Ce+3:22].[N+:23]([O-:26])([O-:25])=[O:24].[N+:27]([O-:30])([O-:29])=[O:28].[OH-].[Na+]>>[Cl-:8].[Al+3:1].[Cl-:8].[Cl-:8].[N+:18]([O-:21])([O-:20])=[O:19].[Ce+3:22].[N+:23]([O-:26])([O-:25])=[O:24].[N+:27]([O-:30])([O-:29])=[O:28].[Al:1] |f:1.2.3.4.5.6.7.8.9.10,11.12.13.14.15.16.17.18.19.20,21.22,23.24.25.26,27.28.29.30|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al]
|
Step Two
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
cerium (III) nitrate hexahydrate
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The obtained filtered solid
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thus, a pearlescent pigment in which a layer containing hydroxides or hydrated oxides of cerium
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Al]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
